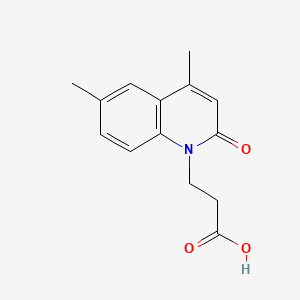
3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid typically involves the condensation of 4,6-dimethyl-2-oxo-2H-quinoline with a suitable propionic acid derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The goal is to maximize yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学研究应用
3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- 4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid
- 4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-butyric acid
Uniqueness
3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
生物活性
3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid (CAS No. 370841-34-2) is a compound belonging to the quinoline family, known for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, research findings, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.274 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 429.4 ± 45.0 °C at 760 mmHg |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity and receptor binding, leading to diverse pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: It can bind to receptors, altering signal transduction pathways that influence cellular responses.
Biological Activity
Research has indicated that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Quinoline compounds are known for their antimicrobial properties. Studies have shown that derivatives like this compound can inhibit the growth of various bacteria and fungi.
- Anticancer Properties: Quinoline derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects: Some studies suggest that quinoline compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological activities compared to other quinoline derivatives.
| Compound Name | Biological Activity |
|---|---|
| 4-(6-Methylquinolin-2(1H)-one) | Antimicrobial and anticancer properties |
| 4,6-Dimethylquinoline | Antiviral and anti-inflammatory effects |
| 3-(4-Methoxyphenyl)acryloyl derivative | Limited antimicrobial activity |
属性
IUPAC Name |
3-(4,6-dimethyl-2-oxoquinolin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-3-4-12-11(7-9)10(2)8-13(16)15(12)6-5-14(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPMOOLUWLFNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













